REACTION_SMILES
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[B:16]([Br:17])([Br:18])[Br:19].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:12](=[O:13])[O:14][CH3:15])[cH:6][c:7]2[c:8]1[n:9][cH:10][s:11]2.[Cl:20][CH2:21][Cl:22]>>[OH:2][c:3]1[cH:4][c:5]([C:12](=[O:13])[O:14][CH3:15])[cH:6][c:7]2[c:8]1[n:9][cH:10][s:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OC)c2ncsc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(O)c2ncsc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |